2-Methylundecanoic acid
Overview
Description
2-Methylundecanoic acid , also known as 2-Methyl-undecanoic acid , is an organic compound with the chemical formula C₁₂H₂₄O₂ . It falls under the category of fatty acids and belongs to the group of saturated carboxylic acids. The compound consists of a linear carbon chain with eleven carbon atoms, including a methyl group (CH₃) attached to the second carbon atom. Its molecular weight is approximately 200.32 g/mol .
Synthesis Analysis
The synthesis of 2-Methylundecanoic acid involves various methods, including chemical reactions, enzymatic processes, and microbial transformations. Researchers have explored both chemical and biological routes to produce this compound. For instance, it can be synthesized through the oxidation of the corresponding alcohol or aldehyde using suitable reagents. Additionally, microbial fermentation processes using specific strains of bacteria or fungi have been investigated for its production .
Molecular Structure Analysis
The molecular structure of 2-Methylundecanoic acid consists of a linear carbon backbone with a carboxylic acid functional group (–COOH) at one end. The methyl group (–CH₃) is attached to the second carbon atom. The compound’s three-dimensional arrangement influences its physical and chemical properties. Researchers have characterized its structure using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
- Oxidation : Under suitable conditions, it can be oxidized to produce corresponding aldehydes or ketones .
Physical And Chemical Properties Analysis
Scientific Research Applications
Isotope Labelling in Lipid Studies
A study by Johnson and Poulos (1989) employed a modified form of 2-Methylundecanoic acid, tetradeuterated 10-methylundecanoic acid, for isotope labelling in lipid studies. This method was used to investigate long-chain fatty acid metabolism in patients, highlighting the acid's utility in biochemical research (Johnson & Poulos, 1989).
Synthesis of Unnatural Amino Acids
Cativiela et al. (2004) synthesized alpha,alpha-disubstituted unnatural glycines, including 2-amino-2-methylundecanoic acid. This was achieved using a diastereoselective allylation or propargylation process, underscoring the role of 2-Methylundecanoic acid derivatives in the synthesis of novel amino acids (Cativiela et al., 2004).
Total Synthesis of Complex Organic Compounds
Zhang et al. (2006, 2008) demonstrated the total synthesis of complex organic compounds, including (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, utilizing 2-Methylundecanoic acid derivatives. These studies illustrate the compound's importance in synthesizing biochemically significant molecules (Zhang et al., 2006), (Zhang et al., 2008).
Fragrance Material Research
McGinty et al. (2010) reviewed 2-Methylundecanol, a closely related compound to 2-Methylundecanoic acid, as a fragrance ingredient. This research contributes to understanding the safety and toxicological profiles of such compounds in the fragrance industry (McGinty et al., 2010).
Lipase-Catalyzed Reactions in Organic Chemistry
Flores et al. (2002) explored the lipase-catalyzed acylation of glucose using dodecanoic acid in a medium containing 2-Methyl 2-butanol. Their findings provide insights into the kinetics of enzyme-catalyzed synthesis, a crucial aspect of biotechnological applications (Flores et al., 2002).
Synthesis of Insect Pheromones
Yadav et al. (2012) demonstrated the synthesis of insect pheromones using a strategy that included 2,4,6,8-tetramethylundecanoic acid, a derivative of 2-Methylundecanoic acid. This research contributes to the field of ecological chemistry and pest management (Yadav et al., 2012).
Corrosion Inhibition in Industrial Applications
Chauhan et al. (2020) explored the synthesis of a novel corrosion inhibitor derived from Methyl 11-bromoundecanoate, a compound related to 2-Methylundecanoic acid. This research has implications for protecting materials in corrosive environments, highlighting industrial applications (Chauhan et al., 2020).
Antibiotic Research
Iwasaki et al. (1973) identified 10-methylundeca-2 (cis)-4 (trans)-dienoic acid, a compound structurally related to 2-Methylundecanoic acid, as a constituent of enduracidins A and B. This study contributes to the understanding of antibiotic structures and their synthesis (Iwasaki et al., 1973).
Biomedical Applications
Kasurinen (1992) studied the incorporation of 5-methyl-BDY-3-dodecanoic acid, a derivative of 2-Methylundecanoic acid, in BHK cell lipids. This work is significant for studies on lipid transport and metabolism in biomedical research (Kasurinen, 1992).
Metabolic Studies in Organisms
Huth et al. (1993) fed 11-phenyl-[2-2H]undecanoic acid, related to 2-Methylundecanoic acid, to beetles, leading to significant changes in the composition and toxicity of their defensive secretions. This study provides insights into the metabolic processes in organisms (Huth et al., 1993).
Analytical Chemistry Applications
Karlsson and Pascher (1974) used derivatives of 2-Methylundecanoic acid for the resolution and configuration analysis of 2-hydroxy fatty acids. This research is vital for understanding lipid structures in analytical chemistry (Karlsson & Pascher, 1974).
Safety And Hazards
properties
IUPAC Name |
2-methylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFITEZSYJIHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884903 | |
Record name | Undecanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylundecanoic acid | |
CAS RN |
24323-25-9 | |
Record name | 2-Methylundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24323-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanoic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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